2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Scientific Research Applications
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. The specific pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This property can help to overcome the solubility problems of poorly soluble drug entities .
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can have a variety of effects due to their broad range of biological activities .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative under mild conditions.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Nitrated or halogenated phenylacetamide derivatives
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: This compound features a similar imidazole ring with a thiol group but lacks the phenylacetamide moiety.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound contains a benzimidazole ring and a phenyl group but differs in its overall structure and functional groups.
Uniqueness
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is unique due to its combination of a sulfanyl group, an imidazole ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2)21-17(14-9-5-3-6-10-14)18(22-19)24-13-16(23)20-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVXVIZDQBRSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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